(3-Chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane
CAS No.:
Cat. No.: VC13550093
Molecular Formula: C13H8ClF3S
Molecular Weight: 288.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClF3S |
|---|---|
| Molecular Weight | 288.72 g/mol |
| IUPAC Name | 2-chloro-4-[(2,6-difluorophenyl)methylsulfanyl]-1-fluorobenzene |
| Standard InChI | InChI=1S/C13H8ClF3S/c14-10-6-8(4-5-13(10)17)18-7-9-11(15)2-1-3-12(9)16/h1-6H,7H2 |
| Standard InChI Key | RDPMSJASHUTESY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)Cl)F |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-chloro-4-[(2,6-difluorophenyl)methylsulfanyl]-1-fluorobenzene, reflects its bifunctional aromatic system. The 3-chloro-4-fluorophenyl group features a chlorine atom at position 3 and fluorine at position 4, while the 2,6-difluorobenzyl moiety has fluorine atoms at positions 2 and 6 of the benzyl ring. The sulfane bridge (-S-) connects these groups, creating a planar geometry that favors π-π stacking interactions, as observed in related halogenated aromatics .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClF₃S |
| Molecular Weight | 288.72 g/mol |
| SMILES | C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)Cl)F |
| InChIKey | RDPMSJASHUTESY-UHFFFAOYSA-N |
| PubChem CID | 91658222 |
The Standard InChI (InChI=1S/C13H8ClF3S/c14-10-6-8(4-5-13(10)17)18-7-9-11(15)2-1-3-12(9)16/h1-6H,7H2) confirms the connectivity and stereochemical neutrality. X-ray crystallography data for analogous compounds, such as tetrakis(4-chlorobenzyl)tin, reveal orthogonal packing motifs influenced by halogen interactions, suggesting similar solid-state behavior for this sulfane derivative .
Synthetic Pathways and Optimization
While no explicit synthesis route for (3-chloro-4-fluorophenyl)(2,6-difluorobenzyl)sulfane is documented, retro-synthetic analysis suggests two plausible approaches:
Nucleophilic Aromatic Substitution
A 2,6-difluorobenzylthiol intermediate could react with 3-chloro-4-fluoroiodobenzene via a copper-catalyzed Ullmann coupling, leveraging the electron-withdrawing effects of fluorine to activate the aryl iodide . This method parallels the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene, where halogenated nitroarenes undergo selective substitution .
Cross-Coupling Strategies
Palladium-catalyzed C–S bond formation between 3-chloro-4-fluorophenylboronic acid and 2,6-difluorobenzylsulfonyl chloride offers an alternative route. Such methods are employed in synthesizing sulfane-containing agrochemicals, as seen in patent WO2018069841A1, which details sulfur-linked phenylamine derivatives with fungicidal activity .
Challenges: Fluorine’s strong electronegativity may hinder reaction kinetics, necessitating elevated temperatures or microwave-assisted conditions. Purification via recrystallization from methanol, as described in the isolation of tetrakis(4-chlorobenzyl)tin, could yield high-purity product .
Spectroscopic and Analytical Profiling
Although experimental spectra for this specific compound are unavailable, comparisons to structurally related molecules provide insights:
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¹H NMR: The 2,6-difluorobenzyl group would exhibit two doublets (J = 8–10 Hz) for aromatic protons at positions 3 and 5, while the 3-chloro-4-fluorophenyl group shows a singlet for the para-fluorine and a multiplet for the meta-chlorine .
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¹³C NMR: Peaks near δ 139 ppm (ipso-C), 128–124 ppm (aromatic C-F), and δ 18 ppm (CH₂-S) are expected, consistent with benzyl-sulfane linkages .
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IR Spectroscopy: Stretching vibrations at 2925 cm⁻¹ (C-H aromatic) and 1653 cm⁻¹ (C-F) align with fluorinated aryl systems .
Challenges and Future Directions
Current limitations include the lack of in vitro or in vivo data for this compound. Computational modeling (e.g., molecular docking) could predict binding affinities to fungal cytochrome P450 enzymes or bacterial cell wall synthases. Synthetic efforts should prioritize scalability, leveraging continuous-flow reactors to manage exothermic halogenation steps .
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